molecular formula C24H29BrN2O3 B11088162 Ethyl 1-{3-[(3-bromo-4-methylphenyl)amino]-3-oxopropyl}-4-phenylpiperidine-4-carboxylate

Ethyl 1-{3-[(3-bromo-4-methylphenyl)amino]-3-oxopropyl}-4-phenylpiperidine-4-carboxylate

Cat. No.: B11088162
M. Wt: 473.4 g/mol
InChI Key: LVWKBSPWHRKKSU-UHFFFAOYSA-N
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Description

ETHYL 1-[3-(3-BROMO-4-METHYLANILINO)-3-OXOPROPYL]-4-PHENYL-4-PIPERIDINECARBOXYLATE is a complex organic compound with a unique structure that includes a brominated aniline moiety, a piperidine ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-[3-(3-BROMO-4-METHYLANILINO)-3-OXOPROPYL]-4-PHENYL-4-PIPERIDINECARBOXYLATE typically involves multiple steps, starting with the preparation of 3-bromo-4-methylaniline. This intermediate can be synthesized through the bromination of 4-methylaniline. The subsequent steps involve the formation of the piperidine ring and the esterification process to introduce the ethyl ester group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-[3-(3-BROMO-4-METHYLANILINO)-3-OXOPROPYL]-4-PHENYL-4-PIPERIDINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The brominated aniline moiety can be oxidized under specific conditions.

    Reduction: The nitro group in the precursor can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aniline moiety can lead to the formation of quinones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

ETHYL 1-[3-(3-BROMO-4-METHYLANILINO)-3-OXOPROPYL]-4-PHENYL-4-PIPERIDINECARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and potential pharmacological effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 1-[3-(3-BROMO-4-METHYLANILINO)-3-OXOPROPYL]-4-PHENYL-4-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The brominated aniline moiety may interact with enzymes or receptors, leading to changes in cellular processes. The piperidine ring can also play a role in modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methylaniline: A precursor in the synthesis of the target compound.

    4-Phenylpiperidine: Shares the piperidine ring structure.

    Ethyl 4-bromo-3-oxopentanoate: Another ester compound with a brominated moiety.

Uniqueness

ETHYL 1-[3-(3-BROMO-4-METHYLANILINO)-3-OXOPROPYL]-4-PHENYL-4-PIPERIDINECARBOXYLATE is unique due to its combination of a brominated aniline, a piperidine ring, and an ester group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C24H29BrN2O3

Molecular Weight

473.4 g/mol

IUPAC Name

ethyl 1-[3-(3-bromo-4-methylanilino)-3-oxopropyl]-4-phenylpiperidine-4-carboxylate

InChI

InChI=1S/C24H29BrN2O3/c1-3-30-23(29)24(19-7-5-4-6-8-19)12-15-27(16-13-24)14-11-22(28)26-20-10-9-18(2)21(25)17-20/h4-10,17H,3,11-16H2,1-2H3,(H,26,28)

InChI Key

LVWKBSPWHRKKSU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CCC(=O)NC2=CC(=C(C=C2)C)Br)C3=CC=CC=C3

Origin of Product

United States

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